molecular formula C3H2Br2N2 B1295626 4,5-Dibromo-1H-imidazole CAS No. 2302-30-9

4,5-Dibromo-1H-imidazole

Cat. No. B1295626
CAS RN: 2302-30-9
M. Wt: 225.87 g/mol
InChI Key: MYYYOBVDIRECDX-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The dibromo substitution at the 4 and 5 positions indicates the presence of bromine atoms attached to the carbon atoms of the imidazole ring. Imidazole derivatives, including those with halogen substitutions, are of significant interest due to their diverse range of biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of polycyclic imidazo analogs involves oxidative intramolecular C–H amination, starting from 2-aminopyridines and acetophenones, yielding the target compounds in an overall yield of 20–35% . Another method includes the condensation of furil with aldehydes over acidic alumina impregnated with ammonium acetate, which is a solvent-free microwave-assisted method . Additionally, the synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines requires an inorganic base and moderate heating in DMF . These methods highlight the versatility and adaptability of imidazole synthesis techniques.

Molecular Structure Analysis

The molecular structure and vibrational properties of imidazole derivatives have been studied using XRD, IR, and Raman spectroscopy, supported by DFT quantum chemical calculations . The analysis of 1H-imidazo[4,5-c]pyridine, for example, reveals that it crystallizes in the non-centrosymmetric orthorhombic space group and forms hydrogen-bonded chains . The stability of dimeric forms and the presence of intermolecular hydrogen bonds have been analyzed using the natural bond orbital approach .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive nature. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones to give 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines, among other products . The reactivity of these compounds allows for the construction of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The luminescent properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles were also investigated, revealing high fluorescence quantum efficiency and sensitivity to solvent polarity . These properties make imidazole derivatives suitable for applications in materials science and as fluorescent probes.

Scientific Research Applications

Imidazole and its derivatives possess remarkable versatility, finding applications in various fields :

  • Medicine : Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .
  • Synthetic Chemistry : Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are used in the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
  • Agriculture : They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Green Chemistry : Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Safety And Hazards

4,5-Dibromo-1H-imidazole is classified as dangerous. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4,5-dibromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYYOBVDIRECDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177575
Record name 1H-Imidazole, 4,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-1H-imidazole

CAS RN

2302-30-9
Record name 4,5-Dibromo-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIBROMOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AH Sandtorv, HR Bjørsvik - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
An instantaneous, selective and high‐yielding halogenation process is reported. The method operates with imidazoles, pyrazoles, and indoles under benign reaction conditions. The …
Number of citations: 41 onlinelibrary.wiley.com
M Andrzejewski, J Marciniak, KW Rajewski… - Crystal Growth & …, 2015 - ACS Publications
Halogen bonds have been employed for controlling the structure of NH···N hydrogen-bonded chains in halogenated imidazoles; the CH···halogen contacts stabilize the coplanar …
Number of citations: 15 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
EV Ekanayake - 2008 - rc.library.uta.edu
The work presented in this thesis describes the development of new synthetic routes to elaborate simple imidazole derivatives into complex imidazole molecules by the application of …
Number of citations: 2 rc.library.uta.edu
G Chelucci, S Baldino, A Ruiu - The Journal of Organic Chemistry, 2012 - ACS Publications
The pair NaBH 4 –TMEDA as a hydride source and catalytic PdCl 2 (dppf) in THF prove to be an efficient system for the hydrodehalogenation of bromo(chloro)-heteropentalenes with …
Number of citations: 44 pubs.acs.org
EM Ekanayake - 2007 - search.proquest.com
The work presented in this thesis describes the development of new synthetic routes to elaborate simple imidazole derivatives into complex imidazole molecules by the application of …
Number of citations: 0 search.proquest.com
MA Vilchis-Reyes, S Hanessian - Peptidomimetics I, 2017 - Springer
In this review, we discuss methanoprolines, which are analogues of proline that contain a bridged methylene group at different positions, which we designate herein as proline …
Number of citations: 5 link.springer.com

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